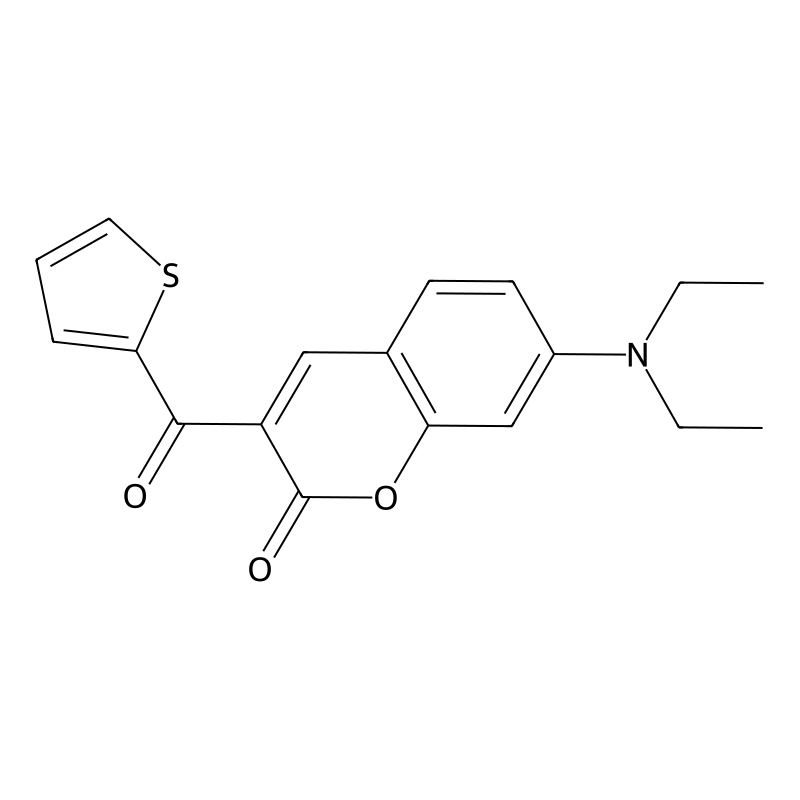

7-(Diethylamino)-3-(Thiophen-2-Ylcarbonyl)-2h-Chromen-2-One

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dye-Sensitized Solar Cells (DSSCs)

Scientific Field: Renewable Energy - Photovoltaics

Application Summary: This compound is used as a sensitizer in DSSCs, which are a type of solar cell that converts light into electrical energy with the help of a dye.

Methods of Application: The compound is integrated into the solar cell as a part of the photoactive layer. It is typically applied through a process that involves dissolving the compound in a solvent, then depositing it onto a substrate, and finally annealing it to achieve the desired molecular orientation and adherence.

Results and Outcomes: The use of this compound has shown an improvement in the light-harvesting capability of DSSCs, leading to superior photocurrent densities (JSC). A notable increase in photoelectric conversion efficiency was observed, with a maximum value of 4.78%, under simulated AM 1.5 G irradiation .

Organic Electronics

Scientific Field: Material Science - Organic Electronics

Application Summary: In organic electronics, this compound is utilized for its electronic properties, contributing to the development of organic semiconductors, transistors, and light-emitting diodes (LEDs).

Methods of Application: The compound is used in the synthesis of organic electronic materials, where it can be electrosprayed to form fibril structures, influencing the electronic properties of the resulting material.

Results and Outcomes: Electrospraying with various solvents has allowed for the control of the morphology of the organic material, which is crucial for the performance of organic electronic devices. The transformation in morphology from spiked-spheres to only spikes has been observed, indicating a synergistic effect of both vapor pressure and dielectric constant of the solvents .

Photovoltaic Cells

Scientific Field: Renewable Energy - Photovoltaic Technology

Application Summary: The compound serves as a component in photovoltaic cells, enhancing their efficiency and stability.

Methods of Application: Similar to its application in DSSCs, the compound is used as a sensitizer. It is introduced into the cell’s structure to improve light absorption and conversion into electricity.

Electrospraying Techniques

Scientific Field: Nanotechnology - Material Fabrication

Application Summary: This compound is used in electrospraying techniques to create nanostructured materials with specific morphologies.

Methods of Application: The compound is dissolved in a solvent and then electrosprayed at high voltage to produce nanostructures with controlled size and shape.

Results and Outcomes: The electrospraying process has been successful in producing a variety of morphologies, which are essential for the performance of nanomaterials in various applications. The control over the crystallite size and morphology has been achieved, which is promising for the design of architectures in organic electronics .

Organic Molecule Morphology Control

Scientific Field: Chemistry - Molecular Engineering

Application Summary: The compound is instrumental in controlling the morphology of organic molecules, which is vital for their function in various chemical applications.

Methods of Application: Through solvent selection and manipulation of electrospraying parameters, the compound is used to influence the crystallite size and shape of organic molecules.

Results and Outcomes: The ability to control the morphology of organic molecules has implications for their use in chemical sensors, catalysis, and other applications where molecular structure is key to functionality .

Non-Linear Optical (NLO) Properties

Scientific Field: Optical Engineering - Non-Linear Optics

Application Summary: The compound exhibits promising NLO properties, making it suitable for applications in optical devices that require non-linear light-matter interactions.

Methods of Application: The compound is synthesized and characterized for its NLO properties, which are then exploited in the design of optical materials and devices.

Results and Outcomes: The compound has displayed high values of the molecular hyperpolarizability (μ.β), indicating its potential for use in second harmonic generation imaging and other NLO applications .

Photocatalytic Hydrogen Evolution

Scientific Field: Chemistry - Photocatalysis

Application Summary: This compound is explored for its potential in photocatalytic hydrogen evolution, which is a process of generating hydrogen fuel from water using sunlight.

Methods of Application: The compound is incorporated into polymeric photocatalysts. These catalysts are then used in water-splitting experiments where they facilitate the evolution of hydrogen under visible-light illumination.

Results and Outcomes: The photocatalysts containing this compound have shown high activities, with a reported photocatalytic efficiency of 97.1 mmol h−1 g−1 and an apparent quantum yield exceeding 18% at a wavelength of 500 nm, which is among the highest values recorded for polymer photocatalysts .

7-(Diethylamino)-3-(Thiophen-2-Ylcarbonyl)-2H-Chromen-2-One is a synthetic compound characterized by its unique chemical structure, which includes a diethylamino group and a thiophene-2-carbonyl moiety attached to a chromen-2-one backbone. This compound falls within the category of coumarin derivatives, known for their diverse applications in fluorescence and biological activity. The molecular formula of this compound is C₁₈H₁₇N₁O₃S, and it has a molecular weight of 327.4 g/mol .

The structural features of 7-(Diethylamino)-3-(Thiophen-2-Ylcarbonyl)-2H-Chromen-2-One contribute to its fluorescent properties, making it suitable for use in various applications such as chemical sensors and bio-markers. The presence of the electron-donating diethylamino group and the electron-accepting carbonyl group creates a strong "push-pull" electronic system, enhancing its fluorescence under UV light .

As mentioned earlier, information regarding the specific mechanism of action of this compound is limited due to the lack of research available. However, chromenones, as a class, have been investigated for various biological activities. Their mechanism of action can vary depending on the specific structure and functional groups present. Some chromenones have been shown to inhibit enzymes, act as antioxidants, or interfere with cellular signaling pathways [].

- The diethylamino group might impart some degree of toxicity, and proper handling procedures should be followed if the compound is obtained in the future.

- The presence of aromatic rings suggests potential flammability.

The synthesis of 7-(Diethylamino)-3-(Thiophen-2-Ylcarbonyl)-2H-Chromen-2-One typically involves the condensation of 4-diethylaminosalicylaldehyde with an appropriate thiophene derivative. In general, the reaction conditions include:

- Solvent: Anhydrous ethanol is commonly used.

- Catalyst: A base such as piperidine may be added to facilitate the reaction.

- Temperature: The reaction is often heated to around 80 °C for optimal yields.

The reaction can be monitored using thin-layer chromatography (TLC), and upon completion, the product can be purified through column chromatography .

Compounds in the coumarin family, including 7-(Diethylamino)-3-(Thiophen-2-Ylcarbonyl)-2H-Chromen-2-One, exhibit various biological activities. These may include:

- Antimicrobial properties: Some coumarins have demonstrated effectiveness against bacteria and fungi.

- Antioxidant activity: They can scavenge free radicals, contributing to cellular protection.

- Fluorescent properties: The compound's fluorescence makes it useful as a bio-imaging agent in biological studies.

Research indicates that modifications in the structure can significantly influence these biological activities, suggesting potential for developing new therapeutic agents .

The synthesis of 7-(Diethylamino)-3-(Thiophen-2-Ylcarbonyl)-2H-Chromen-2-One can be achieved through several methods:

- Condensation Reaction:

- Combine 4-diethylaminosalicylaldehyde with thiophene-2-carbonyl chloride or a similar thiophene derivative.

- Use an appropriate solvent (e.g., anhydrous ethanol) and heat under reflux conditions.

- Purify the resulting product through column chromatography.

- Functionalization:

- The carbonyl group can be further functionalized to modify its fluorescence properties by reacting with different nucleophiles.

These methods allow for the production of various derivatives with tailored properties for specific applications .

7-(Diethylamino)-3-(Thiophen-2-Ylcarbonyl)-2H-Chromen-2-One has several notable applications:

- Fluorescent Dyes: Used in bio-imaging and as fluorescent markers due to its strong emission properties.

- Chemical Sensors: Its ability to change fluorescence in response to environmental stimuli makes it suitable for sensor applications.

- Solar Cells: The compound can be incorporated into organic photovoltaic devices due to its electronic properties.

These applications leverage the compound's unique structural characteristics and electronic behavior .

Interaction studies involving 7-(Diethylamino)-3-(Thiophen-2-Ylcarbonyl)-2H-Chromen-2-One focus on its behavior in various environments:

- Solvent Effects: The fluorescence intensity and wavelength can vary significantly depending on the solvent used, indicating solvation effects on electronic transitions.

- Biological Interactions: Studies are being conducted to explore how this compound interacts with biological macromolecules, which could lead to insights into its potential therapeutic applications.

These studies are crucial for understanding how modifications in structure affect interactions and functionalities .

Several compounds share structural similarities with 7-(Diethylamino)-3-(Thiophen-2-Ylcarbonyl)-2H-Chromen-2-One. Here are some notable examples:

These compounds highlight the diversity within the coumarin family while showcasing how variations in substituents can lead to unique properties and potential applications .